molecular formula C7H7BrClN3 B2759530 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride CAS No. 2380070-03-9

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride

Cat. No. B2759530
CAS RN: 2380070-03-9
M. Wt: 248.51
InChI Key: LHZQELSLLUNYIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthetic methods used for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines have been used in various chemical reactions. For instance, they have been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a potential therapeutic agent.

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Safety and Hazards

When handling 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c1-11-7-4-9-3-6(8)5(7)2-10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQELSLLUNYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145867935

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